molecular formula C16H22BN3O3 B577641 2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile CAS No. 1356068-62-6

2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

Cat. No. B577641
CAS RN: 1356068-62-6
M. Wt: 315.18
InChI Key: KMOMTJKORSQJNI-UHFFFAOYSA-N
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Description

The compound is a derivative of nicotinonitrile with a morpholino group and a tetramethyl dioxaborolanyl group attached. These groups could potentially influence the reactivity and properties of the compound .


Chemical Reactions Analysis

The compound contains a dioxaborolanyl group, which is often used in Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methodologies for synthesizing compounds with structures similar to 2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile. These methodologies often involve multi-step synthetic routes, leading to compounds that are characterized using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry. X-ray diffraction analyses are commonly employed to confirm the crystalline structures of these compounds, providing insight into their molecular conformations and the potential for further functionalization. For instance, Qing-mei Wu et al. (2021) synthesized and characterized compounds through spectroscopy and X-ray diffraction, comparing the results with DFT calculations to affirm structural integrity and explore vibrational properties (Wu et al., 2021).

Computational Studies

Computational methods such as density functional theory (DFT) are extensively applied to analyze the electronic structure and predict the physical and chemical properties of these compounds. These studies often focus on molecular electrostatic potential, frontier molecular orbitals, and vibrational analysis to understand the molecular behavior in various environments. The research by P.-Y. Huang et al. (2021) utilizes DFT to analyze molecular structures, electrostatic potential, and frontier molecular orbitals, shedding light on physicochemical properties essential for future applications (Huang et al., 2021).

Material Synthesis and Application Potential

The unique properties of compounds featuring the this compound scaffold enable their use in synthesizing materials with potential applications in various fields. For example, modifications to the molecular structure can lead to the development of semiconducting polymers, demonstrating the versatility of these compounds in material science. K. Kawashima et al. (2013) highlighted the synthesis of donor–acceptor copolymers utilizing a direct borylation reaction, showcasing the application of such compounds in creating high-performance semiconducting materials (Kawashima et al., 2013).

Mechanism of Action

Target of Action

Compounds of this nature are often used in the formation of carbon-carbon bonds via suzuki-miyaura cross-coupling reactions . The primary targets in such reactions are typically carbon atoms in organic molecules that can form new bonds with the boron atom in the compound.

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron reagent. The boron atom in the compound forms a bond with a carbon atom in another molecule. This reaction is facilitated by a palladium catalyst, which mediates the transfer of the organic group from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling pathway, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . The downstream effects of this pathway depend on the specific molecules involved in the reaction and can lead to the synthesis of a wide variety of organic compounds.

Pharmacokinetics

Organoboron compounds are generally known for their stability and environmental benignity .

Result of Action

The result of the compound’s action in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond. This can lead to the synthesis of a new organic compound, depending on the other reactants involved in the reaction .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of a suitable catalyst (typically palladium) is crucial for the compound’s action in Suzuki-Miyaura cross-coupling reactions . Additionally, the reaction conditions, such as temperature and solvent, can also impact the reaction’s efficiency.

properties

IUPAC Name

2-morpholin-4-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BN3O3/c1-15(2)16(3,4)23-17(22-15)13-9-12(10-18)14(19-11-13)20-5-7-21-8-6-20/h9,11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOMTJKORSQJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCOCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682387
Record name 2-(Morpholin-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1356068-62-6
Record name 2-(Morpholin-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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